3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1245569-33-8
VCID: VC4592037
InChI: InChI=1S/C14H13N3O/c1-17-13(10-5-4-8-15-9-10)16-12-7-3-2-6-11(12)14(17)18/h2-9,13,16H,1H3
SMILES: CN1C(NC2=CC=CC=C2C1=O)C3=CN=CC=C3
Molecular Formula: C14H13N3O
Molecular Weight: 239.278

3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

CAS No.: 1245569-33-8

Cat. No.: VC4592037

Molecular Formula: C14H13N3O

Molecular Weight: 239.278

* For research use only. Not for human or veterinary use.

3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one - 1245569-33-8

Specification

CAS No. 1245569-33-8
Molecular Formula C14H13N3O
Molecular Weight 239.278
IUPAC Name 3-methyl-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one
Standard InChI InChI=1S/C14H13N3O/c1-17-13(10-5-4-8-15-9-10)16-12-7-3-2-6-11(12)14(17)18/h2-9,13,16H,1H3
Standard InChI Key WFAUTLZHYPJPAK-UHFFFAOYSA-N
SMILES CN1C(NC2=CC=CC=C2C1=O)C3=CN=CC=C3

Introduction

Structural Characterization and Crystallographic Analysis

The 2,3-dihydroquinazolin-4(1H)-one scaffold consists of a partially saturated quinazoline ring system with a ketone group at position 4. In the case of 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one, the pyridin-3-yl group at position 2 introduces aromaticity and hydrogen-bonding capabilities, while the methyl group at position 3 influences steric and electronic properties.

Molecular Geometry and Conformational Dynamics

Crystallographic studies of analogous compounds, such as 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, reveal non-planar geometries due to steric interactions between substituents . For instance, dihedral angles between the quinazolinone core and pyridine rings in these analogs range from 35.4° to 89.8°, depending on substitution patterns . The presence of a pyridin-3-yl group in the target compound is expected to alter these angles due to differences in nitrogen positioning, potentially leading to enhanced intramolecular interactions.

The methyl group at position 3 introduces chirality at the C3 carbon, analogous to the sp³-hybridized C13 atom observed in 2,3-di(pyridin-2-yl) derivatives . This chirality could influence crystal packing and biological activity, as seen in enantioselective tubulin polymerization inhibitors .

Table 1: Predicted Bond Lengths and Angles for 3-Methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

ParameterValue (Å/°)Source Analogue
C4=O11.226–1.228
C2–N11.484–1.488
Pyridine N–C1.337–1.342
Dihedral Angle45.2°–68.7°Estimated from

Synthetic Methodologies and Optimization

The synthesis of 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one can be approached through cyclocondensation reactions, analogous to protocols for related quinazolinones .

One-Pot Cyclocondensation Strategy

A plausible route involves the reaction of 2-aminobenzamide with pyridine-3-carboxaldehyde and a methylating agent. This method mirrors the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, where aldehydes condense with 2-aminobenzamides under reflux conditions . For example, 2-phenyl derivatives are synthesized in 80% yield using benzaldehyde and ethanol reflux . Adapting this protocol:

  • Step 1: Condensation of 2-aminobenzamide (1 mmol) with pyridine-3-carboxaldehyde (1 mmol) in ethanol at 80°C for 4 hours.

  • Step 2: In situ methylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

  • Step 3: Purification via silica gel chromatography (ethyl acetate/hexane).

Table 2: Comparative Yields of Analogous Quinazolinones

SubstituentsYield (%)ConditionsReference
2-Phenyl80Ethanol reflux, 4 h
2-(Cyclohex-3-en-1-yl)92Ethanol reflux, 4 h
2-(p-Tolyl)60Ethanol reflux, 4 h

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the target compound is expected to display:

  • A singlet at δ 1.3–1.5 ppm for the C3 methyl group, similar to the 2-octyl derivative’s alkyl chain protons .

  • Doublets of doublets (δ 7.5–8.5 ppm) for pyridin-3-yl protons, analogous to pyridin-2-yl signals in .

  • A downfield-shifted NH proton (δ 8.2–8.3 ppm) due to hydrogen bonding, as observed in 2-phenyl analogs .

¹³C NMR would feature a carbonyl signal at δ 163–165 ppm, consistent with quinazolin-4(1H)-ones , and pyridine carbons at δ 120–150 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • ν(C=O) at 1,640–1,655 cm⁻¹ .

  • ν(N–H) stretches at 3,170–3,350 cm⁻¹ .

Computational Modeling and Drug Design

Density functional theory (DFT) calculations on analogous compounds predict electrophilic regions at the quinazolinone carbonyl and pyridine nitrogen . These sites are amenable to covalent modification or hydrogen-bond interactions in drug-receptor complexes.

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP2.1 ± 0.3XLogP3
Polar Surface Area65.2 ŲSwissADME
H-bond Donors1Experimental Analogy

Industrial and Pharmacological Applications

The compound’s modular synthesis and tunable substituents position it as a candidate for:

  • Kinase inhibitor development (leveraging pyridine’s metal-coordinating ability).

  • Antibacterial agents targeting DNA gyrase or topoisomerase IV.

  • Anti-inflammatory drugs via COX-2 or LOX inhibition.

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